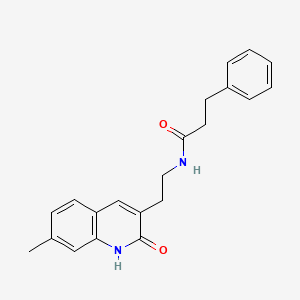

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anti-Inflammatory Activity

The synthesis of (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride . Notably, this compound demonstrates superior anti-inflammatory activity compared to the standard drug, ibuprofen. Its potential as an anti-inflammatory agent makes it a promising candidate for further investigation.

Antimicrobial Properties

Certain derivatives synthesized from 3-oxo-3-(quinolin-3-yl)propanoates exhibit inhibitory activity against blood coagulation factors Xa and XIa . Additionally, chlorination, bromination, and condensation reactions of specific 3-quinolinyl propanoic acids lead to novel compounds with in vitro antimicrobial activity. These findings highlight the compound’s potential in combating microbial infections.

Antitumor Effects

Coumarin derivatives, including those related to our compound, have demonstrated antitumor properties . Further exploration of its effects on tumor cells and potential mechanisms could contribute to cancer research.

Antioxidant Properties

Hydroxycoumarins, a class to which our compound belongs, possess strong antioxidant effects by scavenging reactive oxygen species . Understanding its antioxidant pathways and potential clinical applications is essential.

Central Nervous System (CNS) Effects

Coumarin derivatives have been associated with CNS stimulant effects . Exploring the compound’s impact on neural function and neurotransmitter systems could reveal novel therapeutic avenues.

特性

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-15-7-9-17-14-18(21(25)23-19(17)13-15)11-12-22-20(24)10-8-16-5-3-2-4-6-16/h2-7,9,13-14H,8,10-12H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXAUPXQMHWKHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)benzamide](/img/structure/B2589581.png)

![Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2589582.png)

![N-(3-chloro-4-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2589583.png)

![2-(2-{[(2,6-Dichlorobenzyl)oxy]amino}vinyl)-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B2589584.png)

![1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2589586.png)

![1-methyl-4-phenyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2589593.png)

![Ethyl 2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2589595.png)

![N-[3-Methyl-5-(4-propan-2-ylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2589596.png)

![N-(2-ethoxyphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2589598.png)

![3-[(3Ar,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B2589602.png)

![5-((4-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2589604.png)